molecular formula C7H7ClOS B1321596 2,5-Dimethylthiophene-3-carbonyl chloride CAS No. 57248-13-2

2,5-Dimethylthiophene-3-carbonyl chloride

Cat. No. B1321596
CAS RN: 57248-13-2
M. Wt: 174.65 g/mol
InChI Key: QWQVQKIVNYYIFN-UHFFFAOYSA-N
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Description

2,5-Dimethylthiophene-3-carbonyl chloride is a chemical compound that is derived from thiophene, a heterocyclic compound with a sulfur atom in its ring structure. The compound is characterized by the presence of two methyl groups at the 2 and 5 positions of the thiophene ring and a carbonyl chloride functional group at the 3 position. This structure makes it a potential intermediate for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of derivatives of 2,5-dimethylthiophene can be complex, involving multiple steps and reagents. For instance, the nitration of 2,5-dimethylthiophene using copper(II) nitrate in acetic anhydride results in the formation of 3-nitro-2,5-dimethyl-thiophene and other products . Additionally, the reaction of 2,5-dimethylthiophene with TpMe2Ir compounds leads to the activation of both sp2 and sp3 C-H bonds and the formation of new C-C bonds, indicating the potential for complex transformations involving this molecule . Chloromethylation of 2,5-dimethylthiophene has also been studied, with various products being formed depending on the reaction conditions .

Molecular Structure Analysis

The molecular structure of 2,5-dimethylthiophene derivatives can be quite intricate, as demonstrated by the crystal and molecular-electronic structure investigations of related compounds . These studies often involve X-ray single-crystal diffraction to determine the precise arrangement of atoms within the crystal lattice and to understand the electronic structure through quantum-chemical calculations.

Chemical Reactions Analysis

2,5-Dimethylthiophene-3-carbonyl chloride can undergo a variety of chemical reactions due to its reactive carbonyl chloride group. For example, it can participate in nucleophilic substitution reactions where the chloride is replaced by another group. The presence of the methyl groups on the thiophene ring can also influence the reactivity and selectivity of these reactions. The compound's reactivity has been explored in the context of oligomerization reactions, where it can form complex thiophenic structures .

Physical and Chemical Properties Analysis

Scientific Research Applications

2,5-Dimethylthiophene-3-carbonyl chloride is a chemical compound with the CAS Number: 57248-13-2 . It’s a liquid at room temperature and should be stored at 2-8°C . This compound is used in various scientific fields, particularly in chemistry for the synthesis of other compounds .

Thiophene derivatives, such as 2,5-Dimethylthiophene-3-carbonyl chloride, are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

In the field of medicinal chemistry, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

The synthesis of thiophene derivatives involves various methods including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

  • Organic Semiconductors : Thiophene-mediated molecules, including 2,5-Dimethylthiophene-3-carbonyl chloride, play a significant role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

  • Corrosion Inhibitors : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They help protect metal surfaces from corrosion, which is crucial in many industries, including oil and gas, water treatment, and manufacturing .

  • Pharmaceutical Applications : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework .

  • Synthesis of Dihydropyrimidin-2 (1H)-ones and thiones (DHPMs) : DHPMs are important heterocyclic compounds that exhibit significant biological properties such as antitumor, antibacterial, antiviral, and anti-inflammatory activities . The synthesis of DHPMs involves a three-component reaction between aldehydes, ketones, urea or thiourea .

  • Synthesis of Other Chemical Compounds : 2,5-Dimethylthiophene-3-carbonyl chloride is used in the synthesis of other chemical compounds . It’s a liquid at room temperature and should be stored at 2-8°C .

  • Dihydropyrimidin-2 (1H)-ones and thiones (DHPMs) : DHPMs are important heterocyclic compounds that exhibit significant biological properties such as antitumor, antibacterial, antiviral, and anti-inflammatory activities . The synthesis of DHPMs involves a three-component reaction between aldehydes, ketones, urea or thiourea .

  • Organic Electronic Materials & Functional Supramolecular Structures : Dithieno[3,2-b:2′,3′-d]thiophene (DTT), a related compound, is an emerging heterocyclic building block for future organic electronic materials and functional supramolecular structures .

Safety And Hazards

The compound is classified as dangerous, with hazard statements H302+H312+H332;H314 indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . The precautionary statement P280 advises wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,5-dimethylthiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQVQKIVNYYIFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615342
Record name 2,5-Dimethylthiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylthiophene-3-carbonyl chloride

CAS RN

57248-13-2
Record name 2,5-Dimethylthiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LI Belen'kii, GP Gromova, AV Kolotaev… - Russian chemical …, 2005 - Springer
Tetrakis(3,5-dimethyl-2-thienyl)ethylene and tetrakis(2,5-dimethyl-3-thienyl)ethylene were obtained from the corresponding dithienyl ketones by the McMurry reaction. The photochromic …
Number of citations: 12 link.springer.com

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